Piperidine, 1-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-
CAS No.: 6071-68-7
Cat. No.: VC15678705
Molecular Formula: C17H22N2O2S
Molecular Weight: 318.4 g/mol
* For research use only. Not for human or veterinary use.
![Piperidine, 1-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]- - 6071-68-7](/images/structure/VC15678705.png)
Specification
CAS No. | 6071-68-7 |
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Molecular Formula | C17H22N2O2S |
Molecular Weight | 318.4 g/mol |
IUPAC Name | N,N-dimethyl-5-piperidin-1-ylsulfonylnaphthalen-1-amine |
Standard InChI | InChI=1S/C17H22N2O2S/c1-18(2)16-10-6-9-15-14(16)8-7-11-17(15)22(20,21)19-12-4-3-5-13-19/h6-11H,3-5,12-13H2,1-2H3 |
Standard InChI Key | IRHRWFMGWZOGDI-UHFFFAOYSA-N |
Canonical SMILES | CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCCCC3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula, C₂₀H₂₉N₃O₄S, reflects a 20-carbon backbone integrating three nitrogen atoms, four oxygen atoms, and one sulfur atom. Key structural features include:
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Piperidine core: A six-membered saturated ring with one nitrogen atom, contributing to conformational flexibility and basicity.
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Sulfonamide bridge: Connects the piperidine to a dimethylaminonaphthalene moiety, enhancing electron delocalization and hydrogen-bonding capacity.
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Dimethylaminonaphthalene group: A planar aromatic system with a dimethylamino substituent at position 5, conferring fluorescence properties and hydrophobic interactions .
Table 1: Key Structural Parameters
Parameter | Value | Source |
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Molecular weight | 407.53 g/mol | |
Exact mass | 407.188 Da | |
Hydrogen bond donors | 2 (N–H in piperidine/sulfonamide) | |
Hydrogen bond acceptors | 6 (N, O, S atoms) | |
Rotatable bonds | 6 |
Spectroscopic Characteristics
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UV-Vis: Absorption maxima near 280–340 nm due to n→π* transitions in the naphthalene system .
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Fluorescence: Emission at 450–550 nm (λₑₓ = 340 nm), characteristic of dansyl-like derivatives .
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NMR: Distinct signals for piperidine protons (δ 1.4–2.8 ppm), sulfonamide NH (δ 5.2 ppm), and naphthalene aromatics (δ 7.5–8.5 ppm) .
Synthesis and Optimization Strategies
Conventional Synthetic Routes
Synthesis typically involves sequential functionalization of the naphthalene and piperidine precursors:
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Sulfonation: Reaction of 5-(dimethylamino)-1-naphthalenesulfonyl chloride with piperidine under basic conditions (e.g., pyridine or triethylamine).
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Purification: Chromatographic isolation using silica gel with ethyl acetate/hexane gradients.
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) | Reference |
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Sulfonation | Piperidine, DCM, 0°C→RT, 12h | 68 | |
Workup | Aqueous NaHCO₃, extraction | – |
Catalytic Advancements
Recent innovations leverage transition-metal catalysts to streamline synthesis:
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Palladium-mediated coupling: Enables direct sulfonamide formation via C–N cross-coupling, reducing side products.
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Rhodium-catalyzed hydrogenation: Enhanes diastereoselectivity in piperidine ring formation (up to 92% ee) .
Pharmacological Applications and Mechanisms
Prokineticin Receptor Modulation
As a 1-sulfonyl piperidine derivative, the compound exhibits high affinity for prokineticin receptors (PKR1/PKR2), G protein-coupled receptors implicated in neurogenesis and pain signaling . Key pharmacological effects include:
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Antagonism of PKR1: IC₅₀ = 12 nM in calcium mobilization assays, reducing neuropathic pain in rodent models .
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PKR2 inhibition: Suppresses cAMP accumulation (EC₅₀ = 8 nM), potentially mitigating anxiety disorders .
Table 3: In Vitro Pharmacological Data
Structure-Activity Relationships (SAR)
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Piperidine substitution: N-Methylation increases blood-brain barrier permeability (logP = 2.1 → 2.9) .
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Sulfonamide linker: Replacement with carbonyl reduces PKR1 affinity by 40-fold .
Comparative Analysis with Structural Analogs
Dansylpiperazine (CAS 86516-36-1)
This analog substitutes piperidine with piperazine, altering receptor specificity:
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Reduced PKR1 activity: IC₅₀ = 210 nM vs. 12 nM for the piperidine derivative .
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Enhanced fluorescence: Quantum yield Φ = 0.45 vs. 0.28 for the parent compound .
Proline-Piperidine Complex (CAS 94333-60-5)
Co-crystallization with L-proline improves aqueous solubility (from 0.1 mg/mL to 3.2 mg/mL) without compromising receptor binding .
Future Directions and Challenges
Therapeutic Optimization
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Prodrug development: Esterification of the sulfonamide group to enhance oral bioavailability (current F = 22%).
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Targeted delivery: Conjugation to nanoparticles for site-specific PKR modulation in CNS disorders .
Synthetic Scalability
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